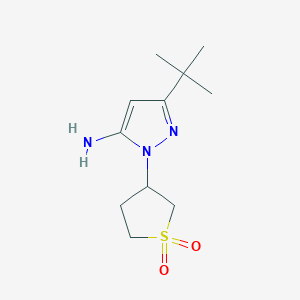
3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine, commonly abbreviated as 3TB-1-DOT, is an organic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a variety of interesting biochemical and physiological effects, and is being investigated for its potential to be used in a variety of laboratory experiments. In
Scientific Research Applications
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds, including pyrazolines and related structures, is a significant area of study due to their wide range of applications in pharmaceuticals and dyes. For instance, Gomaa and Ali (2020) discuss the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives as building blocks for synthesizing various heterocycles, demonstrating the compound's relevance in generating new chemical entities with potential therapeutic or industrial applications Gomaa & Ali, 2020.
Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. This highlights the importance of chiral centers in synthesizing biologically active compounds, potentially including derivatives of 3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine for applications in medicinal chemistry Philip et al., 2020.
Antioxidant Properties
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been studied for their environmental occurrence, human exposure, and toxicity. Such research emphasizes the environmental and health implications of synthetic compounds, suggesting potential areas of investigation for the environmental fate and biological effects of 3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine Liu & Mabury, 2020.
Kinetic Resolution
The study of catalytic non-enzymatic kinetic resolution, as explored by Pellissier (2011), provides insights into the synthesis of chiral compounds, which could be relevant for developing enantiomerically pure derivatives of the target compound. Such processes are crucial for creating substances with high specificity for biological targets Pellissier, 2011.
Mechanism of Action
Target of action
The compound “3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine” may be related to the class of tyrosine kinase inhibitors . Tyrosine kinases are a class of enzymes that catalyze the transfer of the terminal phosphate of adenosine triphosphate to tyrosine residues in protein substrates .
Mode of action
Tyrosine kinase inhibitors, like “3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine”, may inhibit, regulate and/or modulate tyrosine kinase signal transduction . This interaction can lead to changes in cell functions via substrate phosphorylation .
Biochemical pathways
The affected pathways of “3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine” are likely related to tyrosine kinase-dependent diseases and conditions, such as angiogenesis, cancer, tumor growth, atherosclerosis, age-related macular degeneration, diabetic retinopathy, and inflammatory diseases .
Result of action
The molecular and cellular effects of “3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine” are likely related to its potential role as a tyrosine kinase inhibitor. These inhibitors have been shown to be important contributing factors in cell proliferation, carcinogenesis, and cell differentiation .
properties
IUPAC Name |
5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)9-6-10(12)14(13-9)8-4-5-17(15,16)7-8/h6,8H,4-5,7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFAYWXQQKDDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine | |
CAS RN |
956571-71-4 |
Source


|
| Record name | 5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)


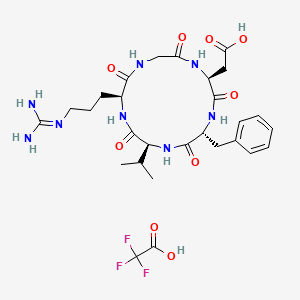
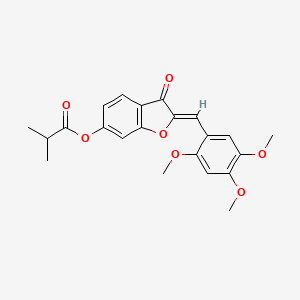
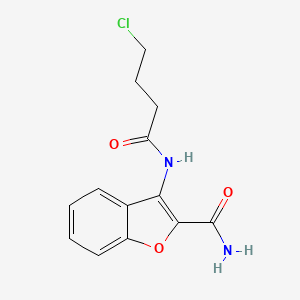
![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide](/img/structure/B2575017.png)
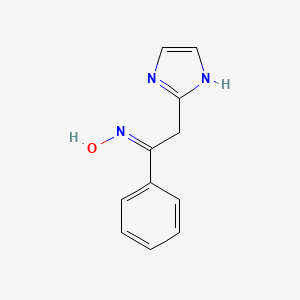
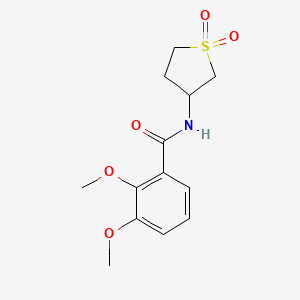
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)